molecular formula C26H31N5O3S B2662668 5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-99-7

5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2662668
CAS No.: 869343-99-7
M. Wt: 493.63
InChI Key: CFWIHHJEPVMHDR-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic architecture. Its structure includes:

  • A 4-benzylpiperazine moiety, which may enhance solubility and receptor interaction due to its basic nitrogen atoms.
  • A 4-ethoxy-3-methoxyphenyl substituent, contributing electron-donating effects and influencing lipophilicity.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-4-34-21-11-10-20(16-22(21)33-3)23(24-25(32)31-26(35-24)27-18(2)28-31)30-14-12-29(13-15-30)17-19-8-6-5-7-9-19/h5-11,16,23,32H,4,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIHHJEPVMHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as sodium ethoxide.

    Substitution Reactions:

    Piperazine Derivatization: The benzylpiperazine moiety is introduced via reductive amination, where benzylamine reacts with piperazine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazolotriazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogenated or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits potential as a pharmacophore in drug design. Its piperazine and thiazolotriazole moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

Research has shown that similar compounds exhibit significant biological activities, which can be harnessed for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism by which 5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring can mimic neurotransmitter structures, potentially interacting with central nervous system receptors, while the thiazolotriazole core may inhibit specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the piperazine and aryl groups, as summarized below:

Compound Name Piperazine Substituent Aryl Substituents Core Structure Melting Point (°C) Yield (%) Key Features
Target Compound Benzyl 4-ethoxy-3-methoxy Thiazolo-triazol-ol Hydroxyl group enhances polarity; ethoxy/methoxy improves solubility
: Benzoxazole derivative Benzhydryl 4-substituted-nitro Benzoxazole 177–180 67 Nitro groups increase reactivity but may reduce metabolic stability
: Thiazole derivative Benzhydryl 4-substituted-3-nitro Thiazole 232–234 28 Higher melting point suggests crystalline stability
: Chlorophenyl analog 3-Chlorophenyl 4-ethoxy-3-methoxy Thiazolo-triazol-ol Chlorine introduces electronegativity, potentially enhancing target binding
: p-Tolyl analog Benzyl p-Tolyl Thiazolo-triazol-ol Methyl group increases lipophilicity, possibly affecting membrane permeability

Key Observations:

  • Piperazine Modifications: The benzhydryl group () introduces steric bulk, which may hinder receptor access compared to the benzyl or chlorophenyl groups.
  • Aryl Substituents: The target’s 4-ethoxy-3-methoxy substitution offers balanced lipophilicity and hydrogen-bonding capacity, whereas nitro groups () are metabolically labile. The p-tolyl group () lacks polar substituents, favoring hydrophobic interactions .

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Benzylpiperazine moiety : Known for its psychoactive properties and interactions with neurotransmitter systems.
  • Ethoxy and methoxy groups : These substituents may enhance lipophilicity and influence the compound's interaction with biological targets.
  • Thiazolo[3,2-b][1,2,4]triazole core : This heterocyclic structure is often associated with various pharmacological activities.

Molecular Formula and Weight

  • Molecular Formula : C22H28N4O2S
  • Molecular Weight : 396.55 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiazole and triazole rings is believed to contribute to this activity by stabilizing interactions with DNA or inhibiting topoisomerases.

Case Study: In Vitro Testing

In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic index.

Neuropharmacological Effects

The benzylpiperazine component suggests potential interactions with serotonin and dopamine receptors. Preliminary studies indicate that the compound may exhibit anxiolytic or antidepressant-like effects in animal models. Behavioral assays showed reduced anxiety-like behavior in rodents treated with the compound compared to controls.

The biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : Interference with key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors that could lead to psychoactive effects.
  • DNA Interaction : Potential binding to DNA or RNA structures, disrupting replication or transcription processes.

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